(4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-methanol
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Overview
Description
(4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-methanol is a chemical compound with the molecular formula C8H8F5NO It is characterized by the presence of a pyridine ring substituted with a methyl group, a pentafluoroethyl group, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-methanol typically involves the reaction of 4-methyl-5-pentafluoroethyl-pyridine with formaldehyde in the presence of a reducing agent. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents like ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of 4-methyl-5-pentafluoroethyl-pyridine-2-carboxylic acid.
Reduction: Formation of 4-methyl-5-pentafluoroethyl-pyridin-2-yl-methanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- (4-Methyl-5-trifluoromethyl-pyridin-2-yl)-methanol
- (4-Methyl-5-difluoromethyl-pyridin-2-yl)-methanol
Uniqueness
(4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-methanol is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are advantageous.
Properties
Molecular Formula |
C9H8F5NO |
---|---|
Molecular Weight |
241.16 g/mol |
IUPAC Name |
[4-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C9H8F5NO/c1-5-2-6(4-16)15-3-7(5)8(10,11)9(12,13)14/h2-3,16H,4H2,1H3 |
InChI Key |
WFRPPUQPCNSXCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(C(F)(F)F)(F)F)CO |
Origin of Product |
United States |
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